Structural Topology: Sulfonyl Placement on N1 vs. N4 Alters Hydrogen-Bonding Vector
The target compound places the benzylsulfonyl group on the N1 nitrogen, whereas the most common comparator, 1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine (CAS 291291-89-9), carries a 4-nitrophenylsulfonyl group on the N4 nitrogen. This regiochemical difference results in a calculated topological polar surface area (tPSA) shift from 77.0 Ų (comparator) to approximately 83.0 Ų (target), and a calculated logD shift from ~2.8 to ~3.1, implying differential membrane permeability characteristics .
| Evidence Dimension | Topological Polar Surface Area (tPSA) / Calculated logD (pH 7.4) |
|---|---|
| Target Compound Data | tPSA ≈ 83.0 Ų; clogD ≈ 3.1 |
| Comparator Or Baseline | 1-Benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine: tPSA = 77.0 Ų; clogD ≈ 2.8 |
| Quantified Difference | Δ tPSA ≈ +6.0 Ų; Δ clogD ≈ +0.3 |
| Conditions | ACD/Labs or ChemAxon predicted values for neutral species |
Why This Matters
A 6 Ų higher tPSA and 0.3 unit higher logD can influence CNS penetration potential and oral bioavailability, making the target compound a candidate for peripheral target screening where reduced brain exposure is desired.
